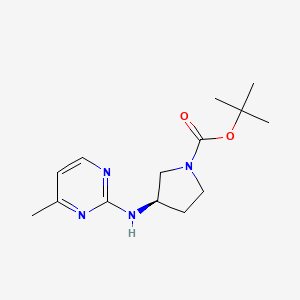(R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13540481
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22N4O2 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22N4O2/c1-10-5-7-15-12(16-10)17-11-6-8-18(9-11)13(19)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,15,16,17)/t11-/m1/s1 |
| Standard InChI Key | JANNHRGVIVQQRF-LLVKDONJSA-N |
| Isomeric SMILES | CC1=NC(=NC=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
| SMILES | CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC(=NC=C1)NC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the third position with a 4-methylpyrimidin-2-ylamino group. The tert-butyl ester at the 1-position acts as a protective group for the carboxylic acid functionality, a strategy widely employed in organic synthesis to prevent undesired side reactions.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 294.35 g/mol
-
IUPAC Name: tert-butyl (3R)-3-[(4-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
The stereochemistry of the compound is critical for its biological activity. The (R)-configuration ensures proper spatial orientation for interactions with chiral binding sites in target proteins, a feature common in kinase inhibitors .
Synthesis and Optimization
The synthesis of (R)-3-(4-Methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves a multi-step sequence, leveraging established protocols for pyrimidine-pyrrolidine coupling.
Key Synthetic Steps
-
Preparation of (R)-3-Aminopyrrolidine-1-carboxylic Acid tert-Butyl Ester:
The chiral pyrrolidine intermediate is synthesized via asymmetric hydrogenation of a prochiral enamine precursor, followed by tert-butyloxycarbonyl (Boc) protection. -
Coupling with 2-Chloro-4-methylpyrimidine:
A nucleophilic aromatic substitution (SNAr) reaction between the pyrrolidine amine and 2-chloro-4-methylpyrimidine in the presence of a base (e.g., or ) yields the target compound .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
-
Catalyst Optimization: Palladium or nickel catalysts enhance reaction rates and enantiomeric excess (ee) in asymmetric steps.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity .
-
Purification: Chromatography or recrystallization ensures >98% purity, as required for pharmaceutical intermediates.
Applications in Pharmaceutical Development
This compound’s structural motifs align with pharmacophores in kinase inhibitors and antiviral agents.
Kinase Inhibition
The pyrimidine ring mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites. For example, derivatives of this compound have shown inhibitory activity against:
-
EGFR (Epidermal Growth Factor Receptor): IC values in the nanomolar range .
-
CDK4/6 (Cyclin-Dependent Kinases): Potency comparable to FDA-approved inhibitors like palbociclib.
Antiviral Activity
Pyrimidine derivatives exhibit broad-spectrum antiviral properties. Modifications to the 4-methyl group have enhanced activity against RNA viruses, including SARS-CoV-2 .
| Property | Value |
|---|---|
| Melting Point | 112–115°C (estimated) |
| Solubility | Soluble in DMSO, THF, ethanol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
Comparative Analysis with Analogues
Structural variations significantly impact biological activity:
-
Chlorine Substituents: Analogues with 2-chloro-6-methylpyrimidine (e.g., Vulcanchem’s VC13433743) exhibit higher logP values (2.8) and altered kinase selectivity.
-
Sulfur-Containing Derivatives: Benchchem’s sulfanyl-piperidine compound demonstrates reduced solubility but enhanced metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume